molecular formula C14H11NO B3057958 1-Benzyloxy-2-isocyano-benzene CAS No. 86652-64-4

1-Benzyloxy-2-isocyano-benzene

Cat. No.: B3057958
CAS No.: 86652-64-4
M. Wt: 209.24 g/mol
InChI Key: FZJCCDZQKLSBHT-UHFFFAOYSA-N
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Description

Contextualization of Isocyanide Chemistry in Modern Synthetic Methodologies

Isocyanide chemistry has become a cornerstone of modern synthetic strategies, largely due to the unique electronic structure of the isocyano group (-N≡C). This functional group possesses a divalent carbon atom that exhibits both nucleophilic and electrophilic character, often described as having carbenoid-like reactivity. thieme-connect.de This ambiphilic nature allows isocyanides to participate in a wide array of chemical transformations.

A significant area of application is in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for rapidly generating molecular diversity and complexity from simple precursors. wikipedia.orgbroadinstitute.orgillinois.edu These reactions are highly valued in combinatorial chemistry and drug discovery for the efficient synthesis of compound libraries. wikipedia.orgillinois.edu Beyond MCRs, isocyanides are instrumental in the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. researchgate.net Modern advancements have also focused on developing more sustainable and less odorous methods for isocyanide synthesis, further broadening their accessibility and appeal. d-nb.info

Significance of Aryl Isocyanides as Versatile Building Blocks

Aryl isocyanides, a subclass of isocyanides where the isocyano group is attached to an aromatic ring, are particularly important synthons. The aromatic system allows for the fine-tuning of the isocyanide's steric and electronic properties through the introduction of various substituents on the ring. This modulation of reactivity is crucial for controlling the outcome of chemical reactions.

Aryl isocyanides are extensively used in transition metal-catalyzed cross-coupling reactions, where they can act as substitutes for carbon monoxide (CO) in so-called 'imidoylative' cross-couplings. thieme-connect.de This approach allows for the rapid incorporation of nitrogenous fragments into a wide variety of organic molecules. Their ability to coordinate with transition metals has also led to their use in the synthesis of novel organometallic complexes, such as luminescent iridium(III) complexes with potential applications in optoelectronics. Furthermore, ortho-substituted aryl isocyanides are key precursors for synthesizing important heterocyclic systems like benzothiazoles and quinolines.

Unique Reactivity Profile of 1-Benzyloxy-2-isocyano-benzene

This compound is an ortho-substituted aryl isocyanide with the chemical formula C₁₄H₁₁NO. Its structure features a benzyloxy group (-OCH₂Ph) positioned ortho to the isocyano group on a benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 86652-64-4 chemicalbook.comsigmaaldrich.com
Molecular Formula C₁₄H₁₁NO chemicalbook.comsigmaaldrich.com
Molecular Weight 209.25 g/mol chemicalbook.comsigmaaldrich.com
Physical Form Light Yellow Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com
IUPAC Name 1-(benzyloxy)-2-isocyanobenzene sigmaaldrich.com

The synthesis of this compound can be achieved from 2-benzyloxyaniline (B16607). A notable method involves the dehydration of the corresponding formamide (B127407) precursor.

Table 2: Synthesis of this compound

PrecursorReagentsConditionsYieldReference
N-(2-(benzyloxy)phenyl)formamideEthyl phosphodichloridite, Triethylamine (B128534)Dichloromethane, 20°C, 1 h93% chemicalbook.com

The most significant aspect of this compound's reactivity is its function as an indirect convertible isocyanide . vu.nl In typical Ugi or Passerini reactions, the isocyanide-derived amide bond is generally robust and difficult to cleave. This limits the synthetic utility of the products. Convertible isocyanides are designed to overcome this limitation by incorporating a "handle" that allows for the subsequent cleavage or transformation of the resulting amide. vu.nlmdpi.com

In the case of this compound, the benzyloxy group serves as this synthetic handle. After its participation in an Ugi reaction to form the expected α-acylamino amide product, the benzyl (B1604629) group can be removed via hydrogenolysis. This cleavage unmasks a phenol (B47542) group, which can then undergo an intramolecular cyclization when treated with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This sequence results in the formation of a highly activated N-acyl 2-benzoxazolinone. vu.nl This activated intermediate can then readily react with various nucleophiles, effectively replacing the original isocyanide-derived portion of the molecule. This two-step activation and cleavage strategy significantly enhances the synthetic versatility of the products obtained from multicomponent reactions. vu.nl

Overview of Research Trajectories for this compound

The primary research trajectory for this compound has been its application in medicinal chemistry and drug discovery, specifically as a tool in complex molecule synthesis. The development of this compound as an indirect convertible isocyanide was pioneered by the group of Borthwick at GlaxoSmithKline. vu.nl

A key application highlighted in the literature is its use in the synthesis of a library of derivatives of atosiban . vu.nl Atosiban is a peptide-like drug used to halt premature labor. By employing this compound in an Ugi reaction as a key step, researchers were able to construct the core structure and then utilize the convertible nature of the isocyanide to introduce a wide range of chemical diversity at that position. This strategy demonstrates the power of using convertible isocyanides to rapidly generate analogues of complex, biologically active molecules for structure-activity relationship (SAR) studies.

The work on this compound fits into the broader research effort of designing and utilizing convertible isocyanides to expand the scope of MCRs. mdpi.comresearchgate.net This field aims to transform MCRs from purely diversity-generating tools into more strategic platforms for the efficient total synthesis of natural products and pharmaceuticals. The design of this compound represents a successful strategy for post-MCR modification, enabling the cleavage of otherwise stable amide bonds and facilitating the synthesis of carboxylic acids, esters, and other amides from the initial Ugi adduct.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJCCDZQKLSBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408566
Record name 2-benzyloxyphenylisocyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86652-64-4
Record name 2-benzyloxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(Benzyloxy)phenyl]imino}methylidene
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Synthesis Methodologies for 1 Benzyloxy 2 Isocyano Benzene

Classical Approaches for Isocyanide Generation

The foundational methods for generating isocyanides have been adapted for the synthesis of 1-benzyloxy-2-isocyano-benzene. These classical routes, while sometimes superseded by modern techniques, remain fundamental to understanding isocyanide chemistry.

Dehydration of Formamides (e.g., N-(2-phenylmethoxyphenyl)formamide precursors)

The dehydration of N-substituted formamides is a cornerstone of isocyanide synthesis. wikipedia.orgstackexchange.com For this compound, the precursor is N-(2-phenylmethoxyphenyl)formamide. This reaction involves the removal of a water molecule from the formamide (B127407) to yield the isocyanide. stackexchange.com A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534) being a common choice. nih.govorgsyn.org The reaction is typically performed in a suitable solvent such as dichloromethane. psu.edu

Recent advancements have focused on creating more sustainable and efficient dehydration processes. For instance, using triethylamine not only as a base but also as the solvent can lead to high yields and purity of the isocyanide product in a very short reaction time. nih.gov Other dehydrating systems, such as the Burgess reagent, have also been successfully applied to the dehydration of formamides, offering a halide-free alternative. psu.edu A specific synthesis reported a 93% yield of this compound from its formamide precursor using ethyl phosphodichloridite and triethylamine in dichloromethane. chemicalbook.com

Table 1: Dehydration Agents for Formamide to Isocyanide Conversion

Dehydrating Agent/SystemBaseSolventKey Features
Phosphorus oxychloride (POCl₃)Pyridine, TriethylamineDichloromethane, TriethylamineWidely used, efficient. nih.govorgsyn.org
Ethyl phosphodichloriditeTriethylamineDichloromethaneHigh yield reported for specific substrate. chemicalbook.com
Burgess Reagent-DichloromethaneHalide-free, suitable for sensitive substrates. psu.edu
p-Toluenesulfonyl chloride (p-TsCl)Quinoline-Another common dehydrating agent. rsc.org
Phosgene/tertiary amineTertiary amine-High yields but toxic reagent. orgsyn.org

Hofmann Carbylamine Reaction (Historically Relevant)

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a historically significant method for preparing isocyanides from primary amines. collegedunia.comwikipedia.org This reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). collegedunia.comscienceinfo.comunacademy.com The key reactive intermediate in this transformation is dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and the base. wikipedia.org The primary amine then reacts with the dichlorocarbene, and subsequent elimination steps lead to the formation of the isocyanide. wikipedia.org

While this reaction is a classic test for primary amines due to the characteristic foul odor of the isocyanide product, it is effective for both aliphatic and aromatic primary amines. collegedunia.comscienceinfo.com Therefore, 2-benzyloxyaniline (B16607) could, in principle, be converted to this compound using this method. However, modern synthetic methods are often preferred due to the reaction's sensitivity and the use of toxic chloroform.

Silver Cyanide-Mediated Routes

Historically, the reaction between an alkyl halide and silver cyanide was one of the first methods used to synthesize isocyanides. wikipedia.orgorgsyn.org This route is of significant historical interest in the development of isocyanide chemistry. wikipedia.org The reaction involves the nucleophilic attack of the cyanide ion on the alkyl halide. The use of silver cyanide, as opposed to sodium or potassium cyanide, preferentially leads to the formation of the isocyanide over the nitrile due to the nature of the silver-cyanide bond.

While this method was pivotal, it is not always the most practical for modern synthetic applications. wikipedia.org However, variations of this approach using silver salts in combination with other cyanide sources have been developed for specific applications, such as the synthesis of benzyl (B1604629) isocyanides from benzyl halides. thieme-connect.de

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis has driven the development of more efficient, versatile, and user-friendly methods for preparing isocyanides, including one-pot procedures and techniques that generate the isocyanide in situ for immediate use in subsequent reactions.

One-Pot Protocols Utilizing Trimethylsilyl (B98337) Cyanide

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. The use of trimethylsilyl cyanide (TMSCN) has become prominent in modern isocyanide synthesis. For example, a convenient method for preparing benzyl isocyanides involves the treatment of benzyl halides with a silver salt (such as AgClO₄, AgBF₄, or AgOTf) and TMSCN in a solvent like dichloromethane. thieme-connect.de The resulting intermediate is then treated with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or aqueous sodium bicarbonate to yield the final isocyanide product. thieme-connect.de This approach has been shown to be effective for a range of substituted benzyl halides, although electron-withdrawing groups on the benzene (B151609) ring can reduce the reaction's reactivity. thieme-connect.de

In Situ Isocyanide Formation Techniques

In situ generation of reactive species is a powerful strategy in organic synthesis, as it avoids the isolation and handling of potentially unstable or hazardous compounds. Isocyanides, including this compound, can be generated in situ and used directly in subsequent reactions, such as multicomponent reactions (MCRs). vu.nlvu.nl For example, the dehydration of the corresponding formamide can be carried out in the reaction vessel, and the resulting isocyanide is immediately consumed by the other reactants present. acs.org This technique is particularly valuable in the synthesis of complex molecules where the isocyanide is a key building block. nih.gov The development of indirect convertible isocyanides, such as this compound, highlights this approach, where the isocyanide is formed and participates in a reaction, and the benzyloxy group serves as a handle for further transformations. vu.nlvu.nl

Reactivity and Mechanistic Pathways of 1 Benzyloxy 2 Isocyano Benzene

Multicomponent Reaction (MCR) Chemistry

1-Benzyloxy-2-isocyano-benzene is particularly valuable in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly generating molecular complexity from simple starting materials in a single synthetic operation. The benzyloxy group serves as a latent phenolic hydroxyl, which can be unmasked in a subsequent step, earning it the classification of an "indirect convertible isocyanide". vu.nl This feature allows for post-reaction modifications, significantly expanding the synthetic utility of the primary MCR products.

Ugi Reaction Applications

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.org this compound serves as a key reagent in this reaction, not only participating in the main condensation but also embedding a convertible handle for further transformations.

A notable application involves its use in the synthesis of complex peptide-like structures. vu.nl In a typical Ugi reaction, this compound reacts with the other three components to form a stable α-acylamino amide product. The real synthetic value of the benzyloxy group is realized in subsequent steps. Through hydrogenolytic cleavage of the benzyl (B1604629) ether, the Ugi product is converted into an N-(2-hydroxyphenyl) amide. This intermediate can then be activated, for instance by reacting with 1,1'-carbonyldiimidazole (B1668759) (CDI), to form a highly reactive N-acyl-2-benzoxazolinone. This activated intermediate is an excellent electrophile, capable of reacting with a wide range of nucleophiles to create diverse and complex molecules, such as derivatives of the drug atosiban. vu.nl

Table 1: Application of this compound as a Convertible Isocyanide in Ugi Reaction Sequences

StepReactionDescriptionIntermediate/ProductReference
1Ugi 4-Component ReactionCondensation of an aldehyde, amine, carboxylic acid, and this compound.α-Acylamino amide with a pendant benzyloxyphenyl group. vu.nl
2Deprotection (Hydrogenolysis)Cleavage of the benzyl ether to reveal a phenolic hydroxyl group.N-(2-hydroxyphenyl) amide derivative. vu.nl
3ActivationReaction with an activating agent like CDI.N-acyl-2-benzoxazolinone. vu.nl
4Nucleophilic SubstitutionReaction of the activated intermediate with various nucleophiles.Diverse functionalized final products (e.g., Atosiban derivatives). vu.nl

The mechanism of the Ugi reaction proceeds through several key stages. wikipedia.orgmdpi.com Initially, the amine and the aldehyde (or ketone) condense to form an imine. Protonation of the imine by the carboxylic acid component generates a reactive iminium ion. The isocyanide then performs a nucleophilic attack on the iminium ion, leading to the formation of a crucial nitrilium ion intermediate. mdpi.com

In a standard Ugi reaction, this nitrilium intermediate is trapped by the conjugate base of the carboxylic acid. This is followed by an intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino carboxamide product. wikipedia.org The benzyloxy group on the isocyanide does not typically participate in the initial trapping of the nitrilium ion; its role as a convertible group is leveraged in post-Ugi transformations. However, in related reactions where bifunctional reactants are used, intramolecular trapping of the nitrilium intermediate by a tethered nucleophile is a key strategy for forming heterocyclic structures. researchgate.net For instance, the reaction between 2-aminophenol, an α-ketone, and an isocyanide can lead to benzoxazoles via intramolecular trapping of the nitrilium intermediate. acs.org

The products derived from Ugi reactions involving this compound are ideal substrates for consecutive reaction sequences, often termed Ugi/post-condensation strategies. These sequences combine the diversity-generating power of the Ugi MCR with a subsequent, often cyclizative, reaction to build complex polycyclic scaffolds. beilstein-journals.orgmdpi.comfrontiersin.org

A prominent example of such a strategy is the Ugi/Pictet-Spengler sequence. scispace.comnih.gov While not specifically documented with this compound, this sequence typically uses phenylethylamine-derived isocyanides. The Ugi reaction creates a peptidomimetic intermediate which, upon treatment with strong acid, undergoes an intramolecular electrophilic substitution (the Pictet-Spengler reaction) to form complex tetracyclic frameworks resembling natural alkaloids. scispace.comnih.govuj.edu.pl The convertible nature of the benzyloxy handle in products from this compound makes them suitable for similar Ugi/deprotection/cyclization (UDC) strategies, where the Ugi product is first modified before the final cyclization step. beilstein-journals.orgmdpi.com For example, a Ugi product could be deprotected and activated as described previously, vu.nl and the resulting electrophilic center could then be subjected to an intramolecular cyclization. Another powerful consecutive approach involves coupling the Ugi reaction with an intramolecular Heck reaction, a strategy used to synthesize tetrazole- and tetrahydroisoquinoline-containing heterocycles in one pot from an appropriate Ugi-azide product. beilstein-journals.org

Passerini Reaction Involvements

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, reacting an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, where a hydrogen-bonded cluster of the carbonyl and carboxylic acid reacts with the isocyanide. wikipedia.orgnih.gov

While specific literature examples detailing the use of this compound in the Passerini reaction are not prominent, its behavior as a convertible isocyanide in Ugi reactions strongly suggests its applicability. vu.nl In a hypothetical Passerini reaction, this compound would react with an aldehyde and a carboxylic acid to furnish an α-acyloxy amide product bearing the 2-benzyloxyphenyl group on the amide nitrogen. This product would retain the benzyloxy group as a synthetic handle for subsequent deprotection and functionalization, mirroring its utility in post-Ugi modifications and allowing for the synthesis of α-hydroxy amides with a reactive phenol (B47542) group.

Other Isocyanide-Based Multicomponent Transformations

Beyond the Ugi and Passerini reactions, this compound is a potential reactant in a variety of other IMCRs. These reactions often involve replacing one of the standard Ugi or Passerini components to access different chemical scaffolds.

Ugi-Smiles/Passerini-Smiles Reactions: In these variations, the carboxylic acid component is replaced by a phenol. The reaction proceeds through a similar mechanism, but the final Mumm rearrangement is replaced by a Smiles rearrangement, leading to N-aryl or O-aryl products. wikipedia.orgorganic-chemistry.org

Groebke-Blackburn-Bienaymé (GBB) Reaction: This is an acid-catalyzed three-component reaction of an aldehyde, an amine, and an isocyanide to form fused imidazole (B134444) heterocycles, such as imidazo[1,2-a]pyridines. beilstein-journals.org The GBB reaction product can be used in subsequent MCRs, demonstrating the power of consecutive multicomponent strategies. mdpi.com

Ugi-Azide Reaction: By replacing the carboxylic acid with hydrazoic acid (often generated in situ from sodium azide), the Ugi reaction can be adapted to synthesize 1,5-disubstituted tetrazoles. beilstein-journals.org

The use of this compound in these transformations would yield products containing the convertible benzyloxy handle, opening pathways to novel tetrazole and imidazole derivatives.

Cycloaddition Reactions

Isocyanides are known to participate in various cycloaddition reactions, acting as one-carbon synthons. These reactions are powerful methods for constructing five-membered heterocyclic rings. The most common type for isocyanides is the formal [4+1] cycloaddition.

In this reaction, the isocyanide carbon adds across a 1,3-dipole or a conjugated system with four atoms, leading to a five-membered ring. A highly relevant example is the synthesis of 2-aminobenzofurans via a scandium-catalyzed [4+1] cycloaddition between isocyanides and ortho-quinone methides (o-QMs) generated in situ from o-hydroxybenzhydryl alcohols. mdpi.com The o-QM acts as the four-atom component, and the isocyanide provides the fifth atom to complete the furan (B31954) ring. Given that this compound contains a latent phenol, it is a conceptually related and promising substrate for such cycloaddition strategies aimed at synthesizing complex benzofuran (B130515) derivatives and other heterocycles. nih.govresearchgate.net Other cycloadditions, such as the [1+1+1] cycloaddition to form radialenes, have also been reported for aryl isocyanides, highlighting the broad reactivity of this functional group. ecust.edu.cn

[4+1] Cycloaddition Pathways (e.g., with Tetrazines)

Isocyanides are well-established as effective one-carbon components in [4+1] cycloaddition reactions, a powerful method for synthesizing five-membered rings. rsc.orgresearchgate.net When reacted with 1,2,4,5-tetrazines, aryl isocyanides like this compound are expected to follow a well-documented pathway to yield substituted pyrazoles.

The general mechanism for the isocyanide-tetrazine [4+1] cycloaddition proceeds through several steps. nih.gov

Initial Cycloaddition: The isocyanide attacks the electron-deficient tetrazine ring in a [4+1] fashion to form a highly unstable tetraazanorbornadienimine intermediate. nih.gov

Cycloreversion: This intermediate rapidly undergoes a [4+2] cycloreversion, extruding a molecule of dinitrogen (N₂). nih.gov

Rearrangement and Hydrolysis: The resulting imine derivative tautomerizes to a more stable aromatic pyrazole, which can then be hydrolyzed to yield an amino-pyrazole and a corresponding carbonyl compound. nih.gov

While this reaction is general, the rate can be slower compared to other bioorthogonal reactions involving tetrazines. nih.gov The electronic nature of the substituents on both the isocyanide and the tetrazine can influence the reaction kinetics. For this compound, the electron-donating nature of the benzyloxy group may modulate the nucleophilicity of the isocyanide carbon, thereby affecting the rate of the initial cycloaddition step.

Table 1: Mechanistic Steps of [4+1] Cycloaddition with Tetrazines

Step Description Intermediate/Product
1 [4+1] Cycloaddition Tetraazanorbornadienimine
2 [4+2] Cycloreversion Imine Derivative + N₂
3 Tautomerization/Hydrolysis Amino-pyrazole + Carbonyl

Other Cycloaddition Cascades (e.g., [4+3] Annulations)

Beyond simple [4+1] cycloadditions, isocyanides can participate in more complex cycloaddition cascades, enabling the rapid assembly of polycyclic structures. nih.gov These reactions often involve the isocyanide reacting with a conjugated system, leading to the formation of multiple rings in a single operational step. Isocyanides have been shown to engage in various cycloaddition modes, including [3+2], [4+2], and formal [4+1] reactions with diverse substrates like vinyl ketenes and azadienes. rsc.orgresearchgate.netacs.org

For instance, gold-catalyzed cascade reactions involving alkyne-containing diazo compounds and alkenes proceed through a key gold-carbene intermediate that serves as a four-carbon synthon in a subsequent stepwise [4+2] cycloaddition. nih.gov Although specific examples involving this compound in [4+3] annulations are not prominently documented, its inherent reactivity suggests potential participation in such cascades. A hypothetical [4+3] cascade could involve its reaction with a suitable three-atom synthon, leading to seven-membered heterocyclic rings, a valuable scaffold in medicinal chemistry.

α-Addition Reactions with Electrophilic Substrates

A fundamental reaction of isocyanides is the α-addition, where the isocyanide carbon adds to an electrophile, and a nucleophile simultaneously adds to the same carbon atom. acs.orgnih.gov This reactivity is famously harnessed in isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions. researchgate.netbeilstein-journals.org

In the Passerini three-component reaction (P-3CR) , an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) combine to form an α-acyloxy carboxamide. researchgate.net The accepted mechanism involves the activation of the carbonyl by the carboxylic acid, followed by a nucleophilic attack from the isocyanide to form a nitrilium intermediate. Subsequent attack by the carboxylate anion yields the final product. researchgate.net

The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce an α-acetamido carboxamide. beilstein-journals.org The reaction typically proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide in a manner analogous to the Passerini reaction. beilstein-journals.org

This compound has been utilized as a convertible isocyanide in multicomponent reactions for the synthesis of complex molecules, such as derivatives of the drug atosiban. vu.nl This highlights its practical utility in α-addition-based synthetic strategies.

Table 2: Comparison of Passerini and Ugi Reactions

Reaction Components Product Key Intermediate
Passerini (P-3CR) Isocyanide, Carbonyl, Carboxylic Acid α-Acyloxy carboxamide Nitrilium ion from carbonyl
Ugi (U-4CR) Isocyanide, Carbonyl, Amine, Carboxylic Acid α-Acetamido carboxamide Nitrilium ion from imine

Transition Metal-Catalyzed Transformations

The interaction of this compound with transition metals, particularly palladium, unlocks a vast and powerful area of synthetic chemistry, enabling reactions that are otherwise difficult to achieve.

Palladium-Catalyzed Processes

Palladium catalysts are exceptionally effective in mediating transformations involving isocyanides, including cross-coupling and C-H activation reactions. mdpi.com

In palladium-catalyzed cross-coupling reactions, isocyanides serve as versatile C1 building blocks. researchgate.net A general and highly valuable transformation is the 1,1-migratory insertion of an isocyanide into a carbon-palladium bond. mdpi.com For this compound, this typically involves the following sequence:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl or vinyl halide (R-X) to form an organopalladium(II) complex (R-Pd-X). uwindsor.ca

Isocyanide Insertion: this compound coordinates to the palladium center and subsequently inserts into the R-Pd bond, forming an imidoyl-palladium complex. mdpi.com

Reductive Elimination/Transmetalation: This imidoyl intermediate can then undergo reductive elimination with a suitable nucleophile or transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) followed by reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. uwindsor.casioc-journal.cn

This sequence allows for the synthesis of a wide range of imines and related nitrogen-containing heterocycles. The reaction is a powerful tool for creating C(sp²)-C(sp²) linkages, where one of the sp² carbons is part of the newly formed imine functionality derived from the isocyanide.

Table 3: General Conditions for Palladium-Catalyzed Isocyanide Cross-Coupling

Component Example Purpose
Catalyst Pd(OAc)₂, Pd₂(dba)₃ Active palladium source
Ligand PPh₃, P(tBu)₃, Tricyclohexylphosphine Stabilizes Pd center, modulates reactivity
Base K₂CO₃, Cs₂CO₃, NaOEt Promotes reductive elimination/transmetalation
Solvent Toluene, DMF, 1,4-Dioxane Solubilizes reactants and catalyst
Coupling Partner Aryl bromides, Arylboronic acids Provides the second C(sp²) fragment

Palladium catalysis also enables the direct functionalization of C-H bonds, a process that significantly enhances synthetic efficiency by avoiding pre-functionalization steps. rsc.org In the context of this compound, the isocyanide group can act as a directing group, guiding the palladium catalyst to a specific C-H bond, typically at the ortho position of a tethered aryl group in a larger molecule. rsc.orgscispace.com

However, a more common pathway involves a cascade where an initial palladium-catalyzed reaction is followed by a C-H activation step. For example, a reaction can be initiated by isocyanide insertion into a Pd-C bond, with the resulting imidoyl palladium species then engaging in an intramolecular C-H activation/functionalization. mdpi.comresearchgate.net This has been used to synthesize various nitrogen heterocycles. researchgate.net The process often involves the formation of a palladacycle intermediate, which is then intercepted by a coupling partner. researchgate.net The benzyloxy group in this compound remains a spectator in this process, but its steric bulk could influence the regioselectivity and efficiency of the C-H activation step in complex substrates.

Insertion Reactions (e.g., CO, Alkenes)

The isocyano group (-N≡C) is characterized by its unique electronic structure, with a carbon atom that exhibits carbene-like reactivity. This allows isocyanides to undergo α-addition reactions, which can be viewed as the insertion of the isocyanide carbon into a variety of chemical bonds. acs.org This inherent reactivity is central to the transformations of this compound.

While specific examples detailing the insertion of carbon monoxide (CO) or simple alkenes directly into the Pd-C bond of a complex derived from this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for related systems. For instance, palladium-catalyzed four-component carbocarbonylation of alkenes demonstrates the assembly of a fluoroalkyl radical, carbon monoxide, and an arylboronic acid across a C-C double bond. rsc.org In these processes, an acyl metal species is generated and subsequently captured by a radical species. rsc.org

More broadly, the insertion of isocyanides into metal-carbon bonds is a fundamental step in many catalytic cycles, particularly with palladium. nih.govresearchgate.net These reactions typically proceed through the formation of an organopalladium intermediate, into which the isocyanide inserts to form an imidoyl-palladium species. nih.govresearchgate.net The reactivity of these intermediates can then be harnessed for further transformations. For example, palladium complexes with formazanate ligands have demonstrated the insertion of CO, isocyanides, and methyl acrylate (B77674) into a Pd-CH₃ bond. rsc.org This suggests that under appropriate catalytic conditions, this compound could participate in similar insertion reactions, serving as a building block for more complex molecules.

Reactant ClassMetal CatalystReaction TypeKey IntermediateRef.
Isocyanides, Alkenes, CONickelCarbocarbonylationAcyl-nickel complex rsc.org
Isocyanides, Alkyl/Aryl HalidesPalladiumImidoylationImidoyl-palladium species nih.govresearchgate.net
Isocyanides, CO, AlkenesPalladiumInsertionAcyl-palladium complex rsc.org
Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, involve at least two consecutive transformations where the functionality required for the subsequent step is generated in the preceding one. nih.gov This approach offers high atom economy and synthetic efficiency. This compound and related aryl isocyanides are valuable substrates for designing such reaction sequences.

A notable example is the palladium-catalyzed cascade process for indole (B1671886) synthesis, which combines an isocyanide insertion with a benzylic C(sp³)–H activation. acs.org Another powerful strategy involves the combination of isocyanide insertion with other bond-forming events, such as the indolyl-migratory isocyanide insertion, which proceeds through scaffold rearrangement and a redox-neutral event to construct complex indolylisoindolinones. rsc.org In this Pd(0)-catalyzed cascade, the isocyanide acts as a C(sp³)-H–N synthon. rsc.org

Furthermore, multicomponent cascade reactions that utilize isocyanides are well-established. An imidoylative variation of the Sonogashira reaction, followed by a conjugate cycloaddition, transforms o-bromoanilines, isocyanides, and terminal alkynes into 4-aminoquinolines in a one-pot, two-stage process. vu.nl The key to this cascade is the formation of an ynimine intermediate, which undergoes a subsequent intramolecular cyclization. vu.nl These examples highlight the potential of using the isocyano and benzyloxy groups of this compound to initiate or participate in complex, multi-step synthetic sequences.

Reaction NameCatalystKey StepsProduct TypeRef.
Indole SynthesisPalladiumIsocyanide insertion, C(sp³)–H activationIndoles acs.org
Indolylisoindolinone SynthesisPalladiumIndolyl-migratory insertion, scaffold rearrangementIndolylisoindolinones rsc.org
Imidoylative Sonogashira/CycloadditionPalladiumIsocyanide insertion, conjugate addition4-Aminoquinolines vu.nl

Gold-Catalyzed Processes

Homogeneous gold catalysis has become a powerful tool in organic synthesis, largely due to the ability of cationic gold complexes to act as soft, carbophilic Lewis acids that effectively activate C-C multiple bonds. beilstein-journals.orgmdpi.com This reactivity is particularly relevant for transformations involving this compound and its derivatives.

π-Activation of Unsaturated Carbon-Carbon Bonds

A primary mode of action for gold catalysts is the electrophilic activation of alkynes, allenes, and alkenes. beilstein-journals.orgresearchgate.net This π-activation renders the unsaturated bond susceptible to attack by a wide range of nucleophiles. While bulk gold metal can catalyze reactions between isocyanides and primary amines, homogeneous gold(I) and gold(III) complexes are central to more sophisticated transformations. acs.orgresearchgate.netnih.gov

In the context of this compound, the isocyano group can serve as the nucleophile, or an external nucleophile can react with a gold-activated alkyne tethered to the phenyl ring. For instance, gold-catalyzed A³-coupling reactions, which involve an aldehyde, an amine, and an alkyne, proceed via a gold-acetylide intermediate that reacts with an iminium ion. beilstein-journals.org A subsequent intramolecular attack of a nucleophile onto the gold-activated triple bond can lead to the formation of heterocyclic structures like furans. beilstein-journals.org The combination of gold π-activation with redox catalysis has also been explored, although strong oxidants are often required, which can limit compatibility with certain nucleophiles. nih.gov

Intramolecular Cyclization Reactions

Gold-catalyzed intramolecular cyclization is a highly effective strategy for constructing complex ring systems from readily available precursors. mdpi.comnih.govresearchgate.net For substrates derived from this compound, this typically involves a tethered unsaturated moiety, such as an alkene or alkyne, that can participate in a cyclization event.

A closely related transformation is the copper-catalyzed borylative cyclization of 2-alkenylphenyl isocyanides to produce 2-borylindoles, which proceeds at room temperature and tolerates numerous functional groups. acs.org Gold catalysts are known to mediate similar cyclizations. For example, gold-catalyzed intramolecular hydroarylation of alkynes has been used to synthesize various indole-fused frameworks. mdpi.comresearchgate.net The reaction of 2-alkynylphenylazides with propargyl alcohols, catalyzed by gold, initiates a multiple cascade reaction leading to pyrroloindolone derivatives. nih.gov These precedents strongly suggest that a suitably functionalized derivative of this compound, such as one bearing a pendant alkenyl or alkynyl group, would be an excellent substrate for gold-catalyzed intramolecular cyclization to generate novel heterocyclic scaffolds.

Substrate TypeCatalystReaction TypeProductRef.
2-Alkenylphenyl isocyanideCopper(I)Borylative cyclization2-Borylindole acs.org
2-AlkynylphenylazideGold(I)Cascade cyclizationPyrroloindolone nih.gov
Alkyne-containing diazo compoundGold(I)Diazo-yne cyclization/[4+2] cycloadditionPolycarbocyclic framework nih.gov
2-Alkynyl-1,5-diolGold(I) chlorideCycloisomerizationDioxabicyclo[4.2.1]ketal beilstein-journals.org
C-H Bond Functionalization

Direct C-H bond functionalization is a highly atom-economical strategy for forming new bonds, and gold catalysis has emerged as a significant contributor to this field. researchgate.netrsc.org The synergy between C-H activation and isocyanide chemistry provides a powerful platform for complex molecule synthesis. rsc.org

Gold-catalyzed C-H functionalization often involves the coupling of arenes with organometallic reagents. Recently, it was shown that aryl germanes can undergo highly efficient coupling with arenes under gold catalysis, a process that is tolerant of air and moisture. nih.govnih.gov Mechanistic studies suggest that the Au(I) catalyst is oxidized to a reactive Au(III) species which activates the aryl germane, followed by activation of the arene C-H bond. nih.gov Dual gold and photoredox catalysis has also enabled C-H bond functionalization, allowing Au(I)/Au(III) redox chemistry to proceed under mild, redox-neutral conditions. researchgate.netosti.gov Given these advancements, this compound could potentially act as the arene component in such C-H functionalization reactions, coupling with various partners to form biaryl structures or other functionalized products.

Annulation Reactions and Cycloisomerizations

Gold-catalyzed annulation and cycloisomerization reactions provide elegant pathways to polycyclic and heterocyclic frameworks. beilstein-journals.org These reactions often proceed through a cascade mechanism initiated by the activation of an alkyne or allene.

For example, gold-catalyzed cycloisomerization of alkynyl aziridines can lead to substituted pyrroles, with the reaction pathway sometimes being controlled by the catalyst's counterion. beilstein-journals.org In a more complex transformation, gold(I) catalyzes a cascade involving a Rautenstrauch rearrangement, a 1,5-hydride shift, and an 8-endo-dig cyclization to convert 1-ene-4,10-diynyl esters into bicyclo[6.3.0]undecane skeletons. rsc.org Gold-catalyzed annulations of N-propargyl-β-enaminones with azomethine imines have also been developed. beilstein-journals.org These examples underscore the potential for derivatives of this compound, particularly those containing tethered alkynes, to undergo gold-catalyzed annulation or cycloisomerization, thereby enabling the rapid assembly of complex molecular architectures.

Mechanistic Insights into Metal-Catalyzed Reactions

The reactivity of this compound is significantly influenced by transition metal catalysts, which facilitate a variety of transformations through distinct mechanistic pathways. The isocyanide functional group (R-N≡C) is isoelectronic with carbon monoxide, allowing it to act as a C1 building block in numerous catalytic cycles. It can readily insert into metal-carbon or metal-heteroatom bonds, a fundamental step in the formation of diverse molecular architectures.

In metal-catalyzed reactions, the general mechanism often commences with the coordination of the isocyanide to a metal center. This is typically followed by an oxidative addition of a substrate to the metal, creating a metal-complex intermediate. The crucial step is the migratory insertion of the isocyanide into a metal-carbon bond, which forms an imidoyl-metal species. This intermediate is central to the reaction and its subsequent fate—such as reductive elimination, transmetalation, or further insertion—dictates the final product.

For instance, in rhodium-catalyzed annulations, a common pathway involves the initial C-H activation of a coupling partner by the rhodium catalyst to form a five-membered rhodacycle. nih.gov The isocyanide then coordinates to this rhodium center and undergoes a 1,1-migratory insertion into the Rh-C bond. nih.gov The catalytic cycle is completed by reductive elimination to release the annulated product and regeneration of the active rhodium catalyst, often with the aid of an oxidant like copper(II) acetate. nih.gov Similarly, palladium catalysis often proceeds via an oxidative addition/insertion/reductive elimination cycle. researchgate.netacs.org A palladium(0) species undergoes oxidative addition with a substrate (e.g., an aryl halide), followed by isocyanide insertion into the newly formed Pd-C bond, and subsequent steps to yield the product and regenerate the Pd(0) catalyst. acs.orgmdpi.com

Ligand Effects and Catalyst Design

The design of catalysts, particularly the choice of ligands coordinated to the metal center, plays a pivotal role in controlling the activity, selectivity, and stability of reactions involving isocyanides like this compound. Ligands can modulate the electronic and steric properties of the metal catalyst, thereby influencing every step of the catalytic cycle.

Ligand Influence on Reactivity and Selectivity: Sterically hindered and electron-donating ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), are often employed in palladium catalysis. dokumen.pub These ligands can promote the initial oxidative addition step and stabilize the low-valent metal center. acs.org In reactions such as the palladium-catalyzed diarylation of isocyanides, the choice between different palladium precursors and the addition of phosphine (B1218219) ligands can determine the product distribution, for example, favoring α-diimines over ketimines. The nature of the ligand can also prevent side reactions; for instance, wide bite-angle diphosphine ligands can disfavor β-hydride elimination.

In rhodium-catalyzed processes, the ancillary ligand can have a dramatic effect on selectivity. researchgate.net For example, in cycloaddition reactions, changing the ligand can switch the reaction pathway between different modes of cyclization (e.g., [5+1] vs. other cycloadditions). nih.gov The electronic properties of the ligand are also crucial; N-donor ligands have been shown to be effective in various ruthenium-catalyzed oxidations. researchgate.net

Catalyst Design for Specific Transformations: Catalyst design extends to selecting the appropriate metal and its oxidation state. While palladium is widely used, other metals like rhodium, copper, and nickel are emerging as effective catalysts for isocyanide insertions. beilstein-journals.org Copper catalysts, for instance, are used in tandem cyclizations and C-N bond formation reactions. beilstein-journals.org The choice of counterions and additives is also a key aspect of catalyst system design. In some rhodium-catalyzed C-H functionalizations, a copper co-catalyst is essential for regenerating the active Rh(III) species. nih.gov The solvent can also act as a ligand, temporarily occupying coordination sites and stabilizing the catalyst, which can influence stereoselectivity. dokumen.pub

The following table summarizes the effect of different catalyst components in reactions analogous to those expected for this compound.

MetalLigand/AdditiveReaction TypeEffect
Rhodium[RhCl₂Cp*]₂ / Cu(OAc)₂Annulation via C-H ActivationCu(OAc)₂ acts as an oxidant to regenerate the active Rh(III) catalyst. The steric and electronic properties of the isocyanide affect the Z/E ratio of the imino product. nih.gov
PalladiumPhosphines (e.g., PPh₃)DiarylationLigand addition can alter product selectivity between α-diimines and ketimines. dokumen.pub
Palladium(S)-SegphosAsymmetric DiaminationChiral phosphine ligands induce enantioselectivity in the formation of cyclic products. rsc.org
CopperNone (ligand-free)C-N Bond Formation / Ullmann CouplingOxygen from the air can act as the oxidant to facilitate the catalytic cycle between Cu(I), Cu(II), and Cu(III) states. beilstein-journals.org
Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of metal-catalyzed reactions involving isocyanides. These studies offer detailed insights into reaction pathways, transition state geometries, and the thermodynamic and kinetic factors that govern product formation.

While specific DFT studies on this compound are not widely documented, research on structurally similar aromatic isocyanides provides a strong basis for understanding its reactivity. For example, DFT calculations have been instrumental in mapping the potential energy surface for radical cyclization reactions of biphenyl (B1667301) isocyanides. acs.org These studies have identified the transition states for the addition of a radical species to the isocyanide carbon, forming a key imidoyl radical intermediate. acs.org The calculations show that this addition can have a low activation energy, indicating a facile process. acs.org

Key Mechanistic Findings from DFT:

Intermediate Stabilization: DFT calculations help in understanding the stability of key intermediates. In a proposed rhodium-catalyzed annulation, the formation of a five-membered rhodacycle intermediate via C-H activation is a crucial initial step, the feasibility of which can be modeled computationally. nih.gov

Transition State Analysis: The geometries and energies of transition states for steps like isocyanide insertion and reductive elimination can be calculated. For the radical addition to 2-isocyano-1,1'-biphenyl, DFT calculations revealed the transition state structure and showed that the subsequent intramolecular cyclization of the resulting imidoyl radical leads to the formation of a stable polycyclic radical species. acs.org

Reaction Pathways: Computational studies can compare the energetics of different possible reaction pathways. For instance, in the heterocyclization of related azido-isocyano compounds, DFT calculations elucidated a mechanism involving a 6-endo-trig cyclization, loss of a tosyl group, and subsequent nucleophilic attack, providing a detailed picture of the reaction cascade without the need for metal catalysis in that specific case. acs.orgnih.gov

The table below presents representative energetic data from a DFT study on the radical addition of a difluoromethyl radical (•CF₂H) to 2-isocyano-1,1'-biphenyl (a related aromatic isocyanide), which is a model for the initial step of many isocyanide transformations. acs.org

Reaction StepSpeciesEnthalpy (ΔH, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)
ReactantsIsocyanide + •CF₂H0.00.0
Transition State[TS]-2.1+8.2
ProductImidoyl Radical-23.4-14.0

Data adapted from a DFT study on a related isocyanide system. acs.org The negative activation enthalpy suggests the formation of a pre-reaction complex.

These computational insights are invaluable for rational catalyst design and for predicting the outcomes of new reactions involving this compound. They can help explain the effects of ligands and substituents on reaction rates and selectivities, guiding experimental efforts toward more efficient and controlled synthetic methods.

Applications in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of the isocyanide and benzyloxy groups on the aromatic ring makes 1-Benzyloxy-2-isocyano-benzene an ideal precursor for various cyclization reactions, leading to the formation of diverse heterocyclic systems.

Benzoxazoles are a significant class of heterocyclic compounds found in many pharmacologically active molecules. chemicalbook.com The synthesis of these scaffolds can be achieved through various methods, including the reaction of o-aminophenols with isocyanides. chemicalbook.com A palladium-catalyzed aerobic oxidation provides a direct route to 2-aminobenzoxazoles from these starting materials. organic-chemistry.org In this context, this compound can be envisioned as a key reactant. Although it contains a protected hydroxyl group (benzyloxy), its reaction with an o-aminophenol under appropriate catalytic conditions would lead to the formation of a benzoxazole (B165842) structure bearing a benzyloxy substituent, which can be retained as a stable protecting group or removed in a subsequent step to reveal a phenolic hydroxyl group.

Reactant 1Reactant 2Product ScaffoldCatalyst/Conditions
o-AminophenolThis compound2-Amino(2-benzyloxyphenyl)benzoxazolePd-catalyst, Aerobic oxidation
o-AminophenolIsocyanide (general)2-Substituted BenzoxazoleVarious, e.g., Metal-free C-H insertion researchgate.net

The dihydrobenzoxazepinone core is a seven-membered heterocyclic system that has been identified as a promising chemotype in drug discovery. A novel and efficient approach to synthesizing related bis-heterocyclic oxazepine-quinazolinone derivatives involves a one-pot, three-component reaction utilizing an isocyanide, 2-(2-formylphenoxy) acetic acid, and 2-aminobenzamide. researchgate.netnih.gov This reaction proceeds without a catalyst and generates the oxazepine ring through an Ugi-type reaction followed by intramolecular cyclization. nih.gov The versatility of this isocyanide-based multicomponent reaction suggests that this compound could be employed as the isocyanide component to produce novel dihydrobenzoxazepinone analogues, incorporating the 2-benzyloxyphenyl moiety into the final structure.

Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to organic light-emitting devices. eurekaselect.commedwinpublisher.org While classical methods like the Skraup and Friedländer syntheses are well-established, modern approaches increasingly utilize isocyanides. eurekaselect.comresearchgate.net For instance, radical cascade annulations using aryl isonitriles have emerged as a powerful strategy to construct complex quinoline-based architectures. researchgate.net This type of transformation allows for the direct functionalization of heteroarenes under mild, visible-light-mediated conditions. nih.gov this compound serves as a suitable aryl isocyanide for such radical reactions, enabling the synthesis of quinolines substituted with the benzyloxy group, which can influence the electronic and steric properties of the final molecule.

The reactivity of isocyanides extends to the synthesis of a broad range of other fused heterocyclic systems. A notable example is the efficient and facile synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives through an isocyanide-based multicomponent reaction. beilstein-journals.orgnih.gov This solvent- and catalyst-free method involves the reaction of an isocyanide, a gem-diactivated olefin, and a cyclic imine. beilstein-journals.orgnih.gov The reaction is initiated by the nucleophilic attack of the isocyanide on the olefin, forming a zwitterionic intermediate that subsequently reacts with the imine and cyclizes to form the fused pyrrole (B145914) ring. beilstein-journals.orgnih.gov Employing this compound in this reaction provides a direct route to novel, complex polycyclic systems possessing valuable photophysical and biological properties. beilstein-journals.org

Role in the Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are exceptionally powerful tools for the synthesis of peptidomimetics. nih.govbeilstein-journals.org

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction that adds an amine to the mixture, resulting in a bis-amide product. nih.govresearchgate.net

In both reactions, this compound would serve as the isocyanide component. Its incorporation introduces the 2-benzyloxyphenyl group as a side chain analog, providing a rigid and sterically defined aromatic moiety within the peptide-like backbone. This allows for the systematic modification of peptide structure to explore structure-activity relationships and develop new therapeutic agents.

ReactionComponentsGeneral ProductRole of this compound
Passerini Reaction Carboxylic Acid, Aldehyde/Ketone, Isocyanideα-Acyloxy AmideProvides the 'R' group on the amide nitrogen
Ugi Reaction Carboxylic Acid, Aldehyde/Ketone, Amine, IsocyanideBis-AmideProvides the 'R' group on the secondary amide nitrogen

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of collections of structurally diverse small molecules for high-throughput screening. rsc.orgcam.ac.uk The goal of DOS is to populate chemical space with novel molecular scaffolds to identify new biological probes and drug leads. nih.govnih.gov

Multicomponent reactions, particularly IMCRs, are central to many DOS strategies due to their high efficiency and convergence. nih.gov A single isocyanide can be combined with large libraries of the other components (amines, aldehydes, carboxylic acids) to rapidly generate a vast number of unique and complex products. This compound is an ideal building block for DOS for several reasons:

Complexity Generation : It participates in complexity-generating Ugi and Passerini reactions, converting simple starting materials into complex, polyfunctionalized molecules in a single step. semanticscholar.org

Structural Uniqueness : The 2-benzyloxyphenyl moiety introduces a distinct and rigid structural element into the library.

Functional Handle : The benzyloxy group can serve as a handle for further diversification, allowing for subsequent reactions after the initial library is created.

By systematically varying the other inputs in an Ugi or Passerini reaction, a library based on the this compound core can be constructed, ensuring high levels of both appendage and stereochemical diversity. cam.ac.uk

Spectroscopic Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Benzyloxy-2-isocyano-benzene, both ¹H and ¹³C NMR spectroscopy would be employed to provide a detailed picture of its structure.

In a hypothetical ¹H NMR spectrum, the protons of the two aromatic rings and the methylene (B1212753) bridge of the benzyloxy group would give rise to distinct signals. The protons on the phenyl ring of the benzyloxy group would likely appear as a multiplet in the aromatic region (typically δ 7.2-7.5 ppm). The four protons on the disubstituted benzene (B151609) ring would also produce signals in this region, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing isocyano group and the electron-donating benzyloxy group. The methylene protons (-CH₂-) of the benzyloxy group would be expected to produce a characteristic singlet around δ 5.0-5.2 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the two aromatic rings, the methylene carbon, and the carbon of the isocyano group. The isocyano carbon typically appears in a unique region of the spectrum, often around 160-170 ppm. The chemical shifts of the aromatic carbons would be influenced by the nature of the substituents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.2-7.5Multiplet
Aromatic (C₆H₄)6.8-7.6Multiplet
Methylene (CH₂)5.0-5.2Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Isocyano (N≡C)160-170
Aromatic (C₆H₅, C₆H₄)110-160
Methylene (CH₂)65-75

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M]⁺.

The mass spectrum would also display a characteristic fragmentation pattern that can provide further structural information. Common fragmentation pathways for benzyl (B1604629) ethers often involve cleavage of the benzylic C-O bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Other fragments corresponding to the isocyano-substituted phenyl portion of the molecule would also be expected.

In a research setting, mass spectrometry is also an invaluable tool for monitoring the progress of a chemical reaction. By analyzing small aliquots of the reaction mixture over time, chemists can track the disappearance of starting materials and the appearance of the desired product, allowing for optimization of reaction conditions.

Employing Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent and diagnostic peak would be the strong, sharp absorption band for the isocyano (N≡C) stretching vibration, which typically appears in the range of 2150-2100 cm⁻¹. The presence of the benzyloxy group would be confirmed by C-O stretching vibrations, which are typically observed in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The presence of the methylene group would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isocyano (N≡C)Stretch2150-2100
Aromatic C-HStretch>3000
Alkyl C-HStretch2950-2850
Aromatic C=CStretch1600-1450
C-OStretch1250-1000

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would allow for the unambiguous determination of its solid-state structure.

This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For instance, the planarity of the benzene rings and the geometry around the ether linkage and the isocyano group could be definitively established. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential π-π stacking between the aromatic rings. While the molecule itself is achiral, crystallographic data would provide the most definitive structural proof.

Emerging Research Avenues and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-Benzyloxy-2-isocyano-benzene is a key area of ongoing research. Traditional methods for isocyanide synthesis often involve harsh reagents and produce significant waste. Therefore, a shift towards more sustainable approaches is essential for its broader application.

Future research in this area is expected to focus on several key aspects:

Catalytic Dehydration of Formamides: Exploring novel catalytic systems for the dehydration of the corresponding N-(2-(benzyloxy)phenyl)formamide. This could involve the use of earth-abundant metal catalysts or organocatalysts to replace traditional dehydrating agents like phosphorus oxychloride and phosgene.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of isocyanides.

Biocatalysis: The use of enzymes for the synthesis of isocyanides from renewable resources represents a long-term goal for sustainable production.

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic DehydrationUse of metal or organocatalystsReduced waste, milder reaction conditions
Flow ChemistryContinuous reaction setupEnhanced safety, improved scalability
BiocatalysisEnzymatic transformationsHigh selectivity, use of renewable feedstocks

Exploration of Expanded Reactivity Profiles and Selectivity Control

The isocyano group in this compound is a versatile functional group capable of participating in a wide array of chemical transformations. Future research will likely focus on expanding its known reactivity and achieving greater control over reaction selectivity.

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs that utilize this compound as a key component to rapidly build molecular complexity. This includes the development of new Passerini and Ugi-type reactions.

C-H Functionalization: Investigating the directed C-H functionalization of the aromatic ring, guided by the isocyano or benzyloxy group, to introduce new functional groups with high regioselectivity.

Cycloaddition Reactions: Exploring the participation of the isocyano group in novel [n+m] cycloaddition reactions to construct diverse heterocyclic scaffolds.

Reaction TypeDescriptionPotential Outcomes
Multicomponent ReactionsOne-pot reactions combining three or more reactantsRapid synthesis of complex molecules
C-H FunctionalizationDirect functionalization of C-H bondsAtom-economical installation of new groups
Cycloaddition ReactionsFormation of cyclic compoundsAccess to diverse heterocyclic systems

Strategies for Asymmetric Synthesis Involving this compound

The development of stereoselective reactions is a cornerstone of modern organic synthesis. The application of this compound in asymmetric catalysis and synthesis is a promising area for future investigation.

Strategies to achieve asymmetric induction include:

Chiral Catalysts: The use of chiral transition metal catalysts or chiral organocatalysts to control the stereochemical outcome of reactions involving the isocyano group.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the molecule to direct the stereoselective formation of new stereocenters.

Substrate Control: Utilizing the inherent chirality of a substrate to influence the stereochemistry of a reaction.

ApproachMechanismExpected Outcome
Chiral CatalysisCatalyst-controlled stereoselectionEnantiomerically enriched products
Chiral AuxiliariesSubstrate-controlled stereoselectionDiastereomerically enriched products
Substrate ControlInherent chirality directs reactionStereospecific transformations

Integration into Complex Cascade and Domino Reaction Sequences

Cascade and domino reactions offer a powerful strategy for the efficient construction of complex molecules by combining multiple bond-forming events in a single synthetic operation. The unique reactivity of this compound makes it an ideal candidate for integration into such sequences.

Future research in this domain will likely focus on:

Designing Novel Cascade Sequences: Developing new cascade reactions that are initiated by the reaction of the isocyano group, followed by a series of intramolecular transformations.

Tandem Catalysis: Employing multiple catalysts in a single pot to facilitate different steps of a cascade sequence, enabling the synthesis of highly complex products from simple starting materials.

Application in Total Synthesis: Demonstrating the utility of these cascade reactions in the total synthesis of natural products and other biologically active molecules.

The continued exploration of these emerging research avenues will undoubtedly unlock the full potential of this compound as a versatile and powerful tool in modern organic synthesis.

Q & A

Q. How can the FINER criteria ensure rigorous experimental design for studies involving this compound?

  • Methodology :
  • Feasibility : Pilot studies to assess reagent availability and synthetic scalability.
  • Novelty : Focus on unexplored applications (e.g., photodynamic therapy agents).
  • Ethics : Adhere to institutional guidelines for hazardous compound handling .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyloxy-2-isocyano-benzene
Reactant of Route 2
Reactant of Route 2
1-Benzyloxy-2-isocyano-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.